GSK269962A is an ATP-competitive, cell-permeable inhibitor of Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2). Featuring a distinct aminofurazan-based structural motif, it delivers low-nanomolar potency (IC50 = 1.6 nM for ROCK1), distinguishing it from first-generation isoquinolinesulfonamide or pyridine-based inhibitors. In procurement and assay design, this compound is prioritized for its oral bioavailability and its ability to precisely isolate ROCK-dependent pathways—such as actin stress fiber formation, smooth muscle contractility, and stem cell migration—without triggering the broad off-target kinase inhibition typical of legacy benchmarks [1].
Generic substitution with legacy ROCK inhibitors like Y-27632 or Fasudil frequently compromises assay integrity due to their mid-nanomolar to micromolar effective concentrations. At these elevated working doses, Y-27632 exhibits significant off-target activity against other AGC family kinases and LRRK2 (IC50 ~1 μM) [1], while Fasudil broadly inhibits PKA, PKC, and MLCK. Furthermore, in vivo cardiovascular models reveal that Y-27632 induces a disproportionate and dramatic reflex tachycardia compared to GSK269962A at equipotent hypotensive doses [2]. Buyers must procure GSK269962A when >30-fold kinase selectivity and stable hemodynamic profiles are strict prerequisites for reproducible data.
When selecting a ROCK inhibitor for sensitive cellular assays, GSK269962A provides a massive potency advantage over the industry standard Y-27632. Biochemical profiling demonstrates that GSK269962A inhibits ROCK1 and ROCK2 at 1.6 nM and 4.0 nM, respectively, whereas Y-27632 requires mid-to-high nanomolar concentrations (140-300 nM) to achieve the same blockade .
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for ROCK1/2 |
| Target Compound Data | 1.6 nM (ROCK1), 4.0 nM (ROCK2) |
| Comparator Or Baseline | Y-27632 (140-220 nM for ROCK1, 300 nM for ROCK2) |
| Quantified Difference | 87- to 137-fold greater enzymatic potency for ROCK1 |
| Conditions | Recombinant human ROCK1/2 biochemical assays |
Enables ultra-low dosing regimens in sensitive cell cultures, minimizing the risk of off-target toxicity and improving assay reproducibility.
For ex vivo cardiovascular models, functional potency is critical. GSK269962A reversibly reverses phenylephrine-induced tonic tension in rat aorta with an IC50 of 35 nM. In contrast, the legacy comparator Y-27632 is significantly less potent, requiring approximately 1.4 μM to achieve comparable vasorelaxation[1].
| Evidence Dimension | IC50 for functional vasorelaxation |
| Target Compound Data | 35 nM |
| Comparator Or Baseline | Y-27632 (~1.4 μM / 1400 nM) |
| Quantified Difference | 40-fold higher functional potency in reversing tonic tension |
| Conditions | Ex vivo phenylephrine-preconstricted rat aorta tissue baths |
Crucial for cardiovascular and smooth muscle contractility assays where precise, reversible ROCK inhibition is needed at low concentrations.
Off-target kinase inhibition is a primary failure point for legacy ROCK inhibitors. GSK269962A exhibits >30-fold selectivity against a broad panel of serine/threonine kinases. Conversely, Y-27632 inhibits LRRK2 with an IC50 of ~1 μM—nearly equivalent to its functional ROCK dose—and significantly suppresses PRK2 and MNK1 [1].
| Evidence Dimension | Off-target kinase inhibition (e.g., LRRK2, PRK2) |
| Target Compound Data | >30-fold selectivity against broad kinase panels at working concentrations |
| Comparator Or Baseline | Y-27632 (Inhibits LRRK2 at ~1 μM, alongside PRK2/MNK1) |
| Quantified Difference | Significantly cleaner kinase profile with minimal LRRK2 interference |
| Conditions | 85-protein kinase selectivity panel profiling at physiological ATP concentrations |
Prevents confounding data in complex signaling studies where off-target kinase inhibition could mask true ROCK-dependent mechanisms.
In vivo procurement decisions must account for systemic side effects. While both GSK269962A and Y-27632 lower blood pressure, Y-27632 induces a dramatic, disproportionate reflex tachycardia (increased heart rate) at equipotent hypotensive doses. GSK269962A provides a profound dose-dependent reduction of systemic blood pressure (1-30 mg/kg) with a much more stable and controlled baroreflex response[1].
| Evidence Dimension | In vivo reflex tachycardia at equipotent hypotensive doses |
| Target Compound Data | Controlled, proportional baroreflex heart rate response |
| Comparator Or Baseline | Y-27632 (Dramatic, disproportionate increase in heart rate) |
| Quantified Difference | Superior hemodynamic stability and reduced off-target cardiovascular toxicity |
| Conditions | Telemetry monitoring in spontaneously hypertensive rats (oral gavage, 1-30 mg/kg) |
Provides a necessary baseline stability for in vivo cardiovascular and hypertension models, preventing reflex tachycardia from confounding hemodynamic measurements.
Procured for in vivo hypertension studies and ex vivo smooth muscle contractility assays due to its 35 nM functional vasorelaxation potency and stable hemodynamic profile compared to Y-27632 [1].
Procured for investigating the ROCK1/c-Raf/ERK signaling axis, as it selectively induces G2 phase arrest and apoptosis in AML cells without the broad cytotoxicity of less selective inhibitors [2].
Utilized in mesenchymal stem cell (MSC) migration and benign prostatic hyperplasia (BPH) models where precise isolation of the TGF-β/ROCK1 pathway is required, avoiding the confounding LRRK2 or PKA/PKC inhibition seen with legacy compounds [3].